molecular formula C21H17IN2O4 B3444068 N-[(E)-3-(4-iodoanilino)-1-(4-methoxyphenyl)-3-oxoprop-1-en-2-yl]furan-2-carboxamide

N-[(E)-3-(4-iodoanilino)-1-(4-methoxyphenyl)-3-oxoprop-1-en-2-yl]furan-2-carboxamide

Cat. No.: B3444068
M. Wt: 488.3 g/mol
InChI Key: GLPSNZFAWHRMSW-QGOAFFKASA-N
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Description

N-[(E)-3-(4-iodoanilino)-1-(4-methoxyphenyl)-3-oxoprop-1-en-2-yl]furan-2-carboxamide is a complex organic compound characterized by the presence of an iodoaniline group, a methoxyphenyl group, and a furan carboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-3-(4-iodoanilino)-1-(4-methoxyphenyl)-3-oxoprop-1-en-2-yl]furan-2-carboxamide typically involves multi-step organic reactions. One common approach is the condensation of 4-iodoaniline with 4-methoxybenzaldehyde to form an intermediate Schiff base. This intermediate is then reacted with furan-2-carboxylic acid under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid or hydrochloric acid to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving automated reactors and continuous flow systems to ensure consistent production. Quality control measures, such as chromatography and spectroscopy, are employed to monitor the purity and composition of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[(E)-3-(4-iodoanilino)-1-(4-methoxyphenyl)-3-oxoprop-1-en-2-yl]furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The iodo group in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for this include sodium azide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium or hydrogen peroxide in acidic conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Sodium azide in dimethylformamide (DMF) or potassium cyanide in ethanol.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the iodo group.

Scientific Research Applications

N-[(E)-3-(4-iodoanilino)-1-(4-methoxyphenyl)-3-oxoprop-1-en-2-yl]furan-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-[(E)-3-(4-iodoanilino)-1-(4-methoxyphenyl)-3-oxoprop-1-en-2-yl]furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to proteins or enzymes, altering their activity and affecting cellular processes. For example, it could inhibit the activity of certain kinases, leading to the modulation of signaling pathways involved in cell growth and proliferation.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-iodoanilino)-1-(2-thienyl)-1-propanone
  • 3-(4-iodoanilino)-1-(4-methylphenyl)-1-propanone
  • 3-(4-iodoanilino)-1-(4-methoxyphenyl)-1-propanone

Uniqueness

N-[(E)-3-(4-iodoanilino)-1-(4-methoxyphenyl)-3-oxoprop-1-en-2-yl]furan-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-[(E)-3-(4-iodoanilino)-1-(4-methoxyphenyl)-3-oxoprop-1-en-2-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17IN2O4/c1-27-17-10-4-14(5-11-17)13-18(24-21(26)19-3-2-12-28-19)20(25)23-16-8-6-15(22)7-9-16/h2-13H,1H3,(H,23,25)(H,24,26)/b18-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLPSNZFAWHRMSW-QGOAFFKASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=C(C(=O)NC2=CC=C(C=C2)I)NC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C(\C(=O)NC2=CC=C(C=C2)I)/NC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17IN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(E)-3-(4-iodoanilino)-1-(4-methoxyphenyl)-3-oxoprop-1-en-2-yl]furan-2-carboxamide
Reactant of Route 2
N-[(E)-3-(4-iodoanilino)-1-(4-methoxyphenyl)-3-oxoprop-1-en-2-yl]furan-2-carboxamide
Reactant of Route 3
N-[(E)-3-(4-iodoanilino)-1-(4-methoxyphenyl)-3-oxoprop-1-en-2-yl]furan-2-carboxamide
Reactant of Route 4
N-[(E)-3-(4-iodoanilino)-1-(4-methoxyphenyl)-3-oxoprop-1-en-2-yl]furan-2-carboxamide
Reactant of Route 5
N-[(E)-3-(4-iodoanilino)-1-(4-methoxyphenyl)-3-oxoprop-1-en-2-yl]furan-2-carboxamide
Reactant of Route 6
N-[(E)-3-(4-iodoanilino)-1-(4-methoxyphenyl)-3-oxoprop-1-en-2-yl]furan-2-carboxamide

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